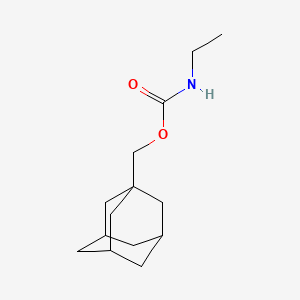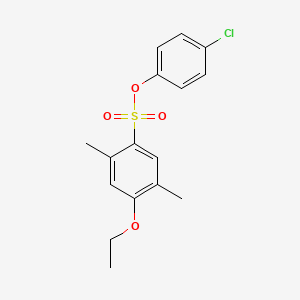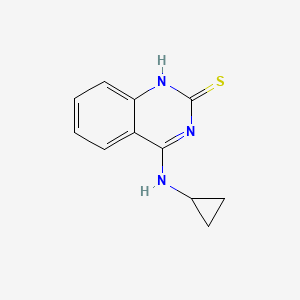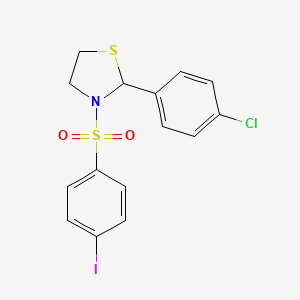
N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-5-methylisoxazole-3-carboxamide” is a compound that can be used for pharmaceutical testing . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol.
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of isoxazole compounds can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and EIMS .Chemical Reactions Analysis
The chemical reactions of isoxazole compounds can be influenced by various factors. For example, the presence of different substituents can affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can be analyzed using various techniques. For example, the density functional theory (DFT) can be used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound of interest due to its structural uniqueness, incorporating cyclopropyl, isoxazole, and azetidine functionalities. Its synthesis involves intricate chemical processes that offer a gateway to various chemical transformations and biological applications. For instance, the cyclocondensation of methyl 2-(5-methylisoxazole-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles leads to the formation of trifluoromethyl-containing 3,5-dihydro-4-ones and other heterocyclic compounds, showcasing the versatility of related chemical structures in synthesizing novel compounds with potential biological activities (Sokolov, Aksinenko, & Martynov, 2014).
Biological Evaluation and Potential Applications
The research into compounds structurally related to N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide also extends into their biological evaluation. For example, the study on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the therapeutic potential of azetidine-containing compounds. The 2-azetidinone skeleton is identified as having potential as a CNS active agent, with specific compounds showing significant antidepressant and nootropic activities, underscoring the importance of this scaffold in the development of new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticancer Properties
Further exploring the biological activities, novel dihydropyridine derivatives containing imidazolyl substituents, akin to the structural motif of N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, have been synthesized and shown to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. This highlights the potential use of such compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Wirkmechanismus
While the specific mechanism of action for “N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is not known, isoxazole compounds have been found to have various biological activities. They can act as immunosuppressors, inhibitors of Heat Shock Protein90, initiators of neurogenesis, GABA A antagonists, and antinociceptives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)15-5-8(6-15)11(16)13-9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKVIANKSHFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)



![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)
![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2439920.png)

![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)
![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)
![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
